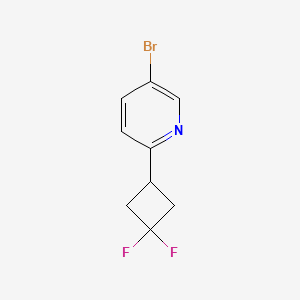
5-Bromo-2-(3,3-difluorocyclobutyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(3,3-difluorocyclobutyl)pyridine is a chemical compound with the molecular formula C9H8BrF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and difluorocyclobutyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3,3-difluorocyclobutyl)pyridine typically involves the bromination of 2-(3,3-difluorocyclobutyl)pyridine. This can be achieved through the reaction of 2-(3,3-difluorocyclobutyl)pyridine with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving the overall yield of the desired product.
化学反応の分析
Types of Reactions
5-Bromo-2-(3,3-difluorocyclobutyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form 2-(3,3-difluorocyclobutyl)pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: The major product is 2-(3,3-difluorocyclobutyl)pyridine.
科学的研究の応用
5-Bromo-2-(3,3-difluorocyclobutyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-Bromo-2-(3,3-difluorocyclobutyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluorocyclobutyl groups can influence its binding affinity and specificity towards these targets, affecting the overall biological response.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 5-Bromo-2-(difluoromethyl)pyridine
- 5-Bromo-2,3-difluoropyridine
Uniqueness
5-Bromo-2-(3,3-difluorocyclobutyl)pyridine is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H8BrF2N |
|---|---|
分子量 |
248.07 g/mol |
IUPAC名 |
5-bromo-2-(3,3-difluorocyclobutyl)pyridine |
InChI |
InChI=1S/C9H8BrF2N/c10-7-1-2-8(13-5-7)6-3-9(11,12)4-6/h1-2,5-6H,3-4H2 |
InChIキー |
NEECFJPLWLOQMM-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


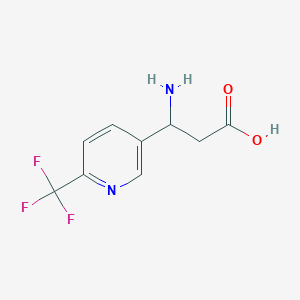
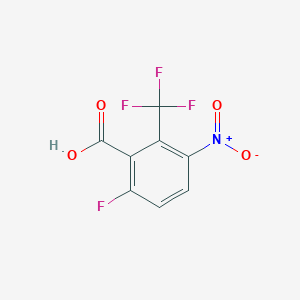
![8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B15314651.png)

![ethyl 3-(3,4-dichlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15314665.png)
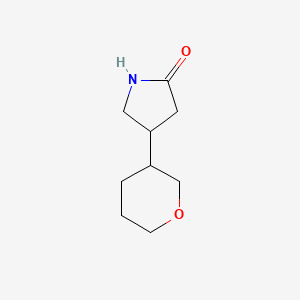
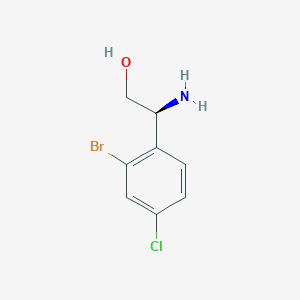

![3-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B15314703.png)
![3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B15314717.png)
![2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B15314719.png)
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B15314722.png)

![7-Tert-butyl1-methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1,7-dicarboxylate](/img/structure/B15314746.png)
